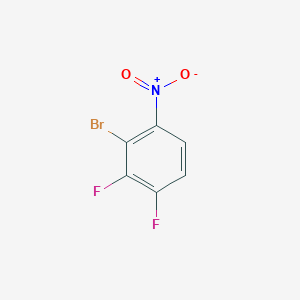

2-Bromo-3,4-difluoro-1-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANBJAYTIQWYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341631 | |

| Record name | 2-Bromo-3,4-difluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350699-92-2 | |

| Record name | 3-Bromo-1,2-difluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350699922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3,4-difluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-1,2-DIFLUORO-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V85K7N7JGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-3,4-difluoro-1-nitrobenzene

CAS Number: 877161-74-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-3,4-difluoro-1-nitrobenzene, a key chemical intermediate in the synthesis of complex organic molecules. This compound is of particular interest to researchers and professionals in the pharmaceutical and agrochemical industries due to its versatile reactivity, which allows for the strategic introduction of fluorine and other functional groups into molecular scaffolds.

Physicochemical Properties

This compound is a pale yellow solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

| Property | Value | Reference |

| CAS Number | 877161-74-5 | [1] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [2] |

| Molecular Weight | 249.99 g/mol | [2] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 66-70 °C | [2] |

| Density | 1.869 g/cm³ | [2] |

| Purity | ≥ 98% | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | [2] |

Synthesis and Experimental Protocols

Representative Synthesis: Nitration of 1,3-difluoro-2-bromobenzene

This protocol details the electrophilic nitration of a bromodifluorobenzene ring using a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, a solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in concentrated sulfuric acid (48 ml) is prepared and stirred vigorously at ambient temperature.

-

Nitration: Concentrated nitric acid (70%, 8 ml) is added dropwise to the solution. The rate of addition is carefully controlled to ensure the internal temperature of the reaction mixture does not exceed 55°C.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.

-

Quenching: The reaction mixture is then carefully poured onto 300 ml of ice.

-

Extraction: The resulting aqueous mixture is extracted three times with methylene chloride.

-

Washing: The combined organic layers are washed three times with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed in vacuo to yield a yellow solid.

-

Purification: The crude product is recrystallized from isopropyl ether to afford the pure product as a white solid (Yield: 97%).

Chemical Reactivity and Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily due to the strategic placement of its functional groups. The presence of two electron-withdrawing fluorine atoms and, most importantly, a strong electron-withdrawing nitro group, activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr) reactions.

In this context, the bromine atom serves as an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Furthermore, the nitro group can be readily reduced to an aniline, providing a versatile functional handle for a wide range of subsequent chemical transformations, including amide bond formation, sulfonylation, and the construction of heterocyclic ring systems commonly found in active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Synthetic Utility Workflow

The following diagram illustrates a typical experimental workflow demonstrating the utility of this compound as a precursor for generating substituted anilines, which are key intermediates in the synthesis of many pharmaceutical compounds, including kinase inhibitors.

Logical Relationships in Synthetic Design

The chemical logic for utilizing this compound in synthetic campaigns is based on a sequence of predictable and high-yielding transformations. The electron-deficient nature of the aromatic ring dictates the initial site of nucleophilic attack, while the subsequent reduction of the nitro group opens up a different set of chemical possibilities. This logical progression is crucial for the efficient construction of target molecules.

References

Technical Guide: Physical Properties of 2-Bromo-3,4-difluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-Bromo-3,4-difluoro-1-nitrobenzene. This document is intended to serve as a valuable resource for laboratory and research professionals who are utilizing this compound in their work.

Chemical Identity

This compound is a halogenated nitroaromatic compound. Its structure is characterized by a benzene ring substituted with one bromine atom, two fluorine atoms, and a nitro group. The precise arrangement of these substituents is critical to its chemical reactivity and physical characteristics.

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₂BrF₂NO₂

-

CAS Numbers: 877161-74-5, 350699-92-2 (Note: Both CAS numbers are frequently associated with this compound in chemical databases and supplier catalogs).

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Weight | 249.99 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 66-70 °C | [1] |

| Boiling Point | Not available (experimentally); ~233.1 ± 35.0 °C (predicted) | [2] |

| Density | 1.869 g/cm³ (predicted) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Experimental Protocols

While specific experimental determinations for this exact compound are not publicly detailed, the following are generalized, standard laboratory protocols for measuring the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire sample has completely liquefied is recorded as the final melting point.

-

For a pure compound, this melting "range" should be narrow (typically under 2 °C).

-

Density Determination (Gas Pycnometry)

Gas pycnometry is a common and accurate method for determining the skeletal density of a solid powder.

-

Apparatus: Gas pycnometer, analytical balance.

-

Procedure:

-

The mass of the this compound sample is accurately determined using an analytical balance.

-

The sample is placed in the sample chamber of the gas pycnometer.

-

The instrument is sealed, and an inert gas (typically helium) is introduced into a reference chamber of known volume at a specific pressure.

-

Valves are then opened to allow the gas to expand into the sample chamber.

-

The pressure drop is measured, and using the principles of the gas laws (Boyle's Law), the volume of the solid sample (which is impermeable to the gas) is precisely calculated.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

-

Solubility Determination

A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis.

-

Apparatus: Test tubes, vortex mixer (optional), various solvents.

-

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A small volume of the solvent to be tested (e.g., 1 mL of water) is added.

-

The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for a set period.

-

The sample is visually inspected for dissolution. The absence of solid particles indicates solubility.

-

This process is repeated with a range of solvents of varying polarity, such as ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane, to establish a solubility profile.

-

Logical Relationships of Physical Properties

The following diagram illustrates the logical flow from the compound's fundamental identity to its macroscopic physical properties and the methods used to determine them.

References

Spectral Analysis of 2-Bromo-3,4-difluoro-1-nitrobenzene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for 2-Bromo-3,4-difluoro-1-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its spectroscopic characteristics.

Summary of Spectral Data

The following tables summarize the available and expected spectral data for this compound, providing a quantitative overview for easy reference and comparison.

Table 1: Mass Spectrometry (MS) Data

| Property | Value |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Molecular Weight | 237.99 g/mol |

| Major m/z Peaks[1] | 239, 237, 112 |

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

No publicly available experimental ¹H NMR data has been identified. The following are predicted values based on the structure.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-5 | 7.6 - 7.9 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-6 | 7.3 - 7.6 | Doublet of doublets of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 5-7 |

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

No publicly available experimental ¹³C NMR data has been identified. The following are predicted values based on the structure.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-NO₂) | 145 - 150 |

| C-2 (C-Br) | 115 - 120 |

| C-3 (C-F) | 150 - 155 (d, ¹JCF ≈ 240-260 Hz) |

| C-4 (C-F) | 140 - 145 (d, ¹JCF ≈ 240-260 Hz) |

| C-5 (C-H) | 125 - 130 |

| C-6 (C-H) | 115 - 120 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

No publicly available experimental IR data has been identified. The following are predicted characteristic absorption bands.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Asymmetric NO₂ Stretch | 1550 - 1510 |

| Symmetric NO₂ Stretch | 1360 - 1320 |

| Aromatic C=C Stretch | 1620 - 1580 |

| C-F Stretch | 1250 - 1020 |

| C-Br Stretch | 680 - 515 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, a 45-degree pulse width, and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10-100 µg/mL.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC separates the analyte from the solvent and any impurities. A typical column would be a non-polar capillary column (e.g., DB-5ms).

-

The separated compound enters the mass spectrometer.

-

Ionize the sample using a standard method like Electron Ionization (EI) at 70 eV.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

Caption: Interpretation of Spectral Data.

References

Synthesis of 2-Bromo-3,4-difluoro-1-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Bromo-3,4-difluoro-1-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The strategic placement of bromo, fluoro, and nitro functionalities on the benzene ring makes this compound a versatile building block for complex molecular architectures. This document outlines two primary synthetic pathways: the nitration of 1-bromo-2,3-difluorobenzene and the bromination of 3,4-difluoronitrobenzene. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to assist researchers in their synthetic endeavors.

Synthetic Strategies

The synthesis of this compound presents a regiochemical challenge due to the competing directing effects of the substituents on the aromatic ring. The two most logical approaches involve either introducing the nitro group last (nitration) or the bromo group last (bromination).

-

Nitration of 1-bromo-2,3-difluorobenzene: In this route, the starting material is 1-bromo-2,3-difluorobenzene. The bromine atom is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directors. The positions ortho and para to the bromine are C2 and C4/C6. The fluorine atoms at C2 and C3 will also influence the position of nitration. The interplay of these directing effects is crucial for the successful synthesis of the desired isomer.

-

Bromination of 3,4-difluoronitrobenzene: This approach starts with 3,4-difluoronitrobenzene. The nitro group is a strong deactivating group and a meta-director. The fluorine atoms are deactivating but ortho-, para-directors. This creates a complex scenario where the directing effects are not aligned, making the control of regioselectivity a key challenge.[1]

The following sections provide detailed hypothetical protocols for these two synthetic routes, based on established chemical principles and procedures for similar compounds.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two proposed synthetic routes.

| Parameter | Route 1: Nitration of 1-bromo-2,3-difluorobenzene | Route 2: Bromination of 3,4-difluoronitrobenzene |

| Starting Material | 1-bromo-2,3-difluorobenzene | 3,4-difluoronitrobenzene |

| Key Reagents | Concentrated Nitric Acid (70%), Concentrated Sulfuric Acid | N-Bromosuccinimide (NBS), Acetic Acid |

| Starting Material Amount | 10.0 g (51.8 mmol) | 8.2 g (51.8 mmol) |

| Nitrating Agent Molar Ratio | 1.1 eq | - |

| Brominating Agent Molar Ratio | - | 1.1 eq |

| Solvent | Sulfuric Acid | Acetic Acid |

| Reaction Temperature | 0 - 10 °C | 80 °C |

| Reaction Time | 1 hour | 4 hours |

| Estimated Yield | 75-85% | 60-70% |

Experimental Protocols

Route 1: Nitration of 1-bromo-2,3-difluorobenzene

This protocol is adapted from the successful nitration of a similar bromodifluorobenzene isomer.

Materials:

-

1-bromo-2,3-difluorobenzene (10.0 g, 51.8 mmol)

-

Concentrated Sulfuric Acid (98%, 25 mL)

-

Concentrated Nitric Acid (70%, 3.6 mL, 57.0 mmol)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Magnesium Sulfate

-

Isopropyl Ether

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (25 mL) to 0 °C in an ice bath.

-

Slowly add 1-bromo-2,3-difluorobenzene (10.0 g) to the sulfuric acid while maintaining the temperature below 10 °C.

-

Add concentrated nitric acid (3.6 mL) dropwise to the mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Carefully pour the reaction mixture onto 150 g of crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (3 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from isopropyl ether to afford this compound.

Route 2: Bromination of 3,4-difluoronitrobenzene

This protocol employs N-bromosuccinimide as the brominating agent in an acidic medium.

Materials:

-

3,4-difluoronitrobenzene (8.2 g, 51.8 mmol)

-

N-Bromosuccinimide (NBS) (10.1 g, 57.0 mmol)

-

Acetic Acid (100 mL)

-

Ice water

-

Ethyl Acetate

-

Saturated Sodium Thiosulfate Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 3,4-difluoronitrobenzene (8.2 g) in acetic acid (100 mL) in a round-bottom flask.

-

Add N-bromosuccinimide (10.1 g) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water (300 mL).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with saturated sodium thiosulfate solution (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via the nitration of 1-bromo-2,3-difluorobenzene.

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Safety and Handling of 2-Bromo-3,4-difluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Bromo-3,4-difluoro-1-nitrobenzene, a halogenated nitroaromatic compound utilized in various chemical syntheses. Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this substance. This document outlines its toxicological profile, proper handling procedures, personal protective equipment recommendations, and emergency measures.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound. It is important to note that multiple CAS numbers have been associated with this chemical name in various databases; researchers should verify the specific isomer and corresponding documentation for the material in use.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Molecular Weight | 237.99 g/mol [1] |

| Appearance | Yellow solid or liquid[2] |

| Boiling Point | 233.1±35.0 °C (Predicted)[2] |

| Density | 1.890±0.06 g/cm³ (Predicted)[2] |

| Storage Temperature | 2-8°C[2] |

| InChIKey | OANBJAYTIQWYDQ-UHFFFAOYSA-N[1] |

| CAS Numbers | 350699-92-2[1][3], 877161-74-5[4], 884495-47-0[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] |

GHS Pictograms:

Signal Word: Warning [2]

Toxicological Information

Table 3: Toxicological Data for a Structurally Related Compound (2,4-Difluoronitrobenzene)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 200 mg/kg[5] |

This data is for 1,3-Difluoro-4-nitrobenzene, a related isomer, and should be used for illustrative purposes only. The toxicological properties of this compound have not been fully investigated.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.

-

A lab coat or chemical-resistant apron should be worn. For larger quantities or potential for splashing, a chemical-resistant suit may be necessary.

-

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust, fumes, or vapors.

-

Do not eat, drink, or smoke in areas where this chemical is handled.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen halides may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment (see Section 4).

-

Ventilate the area of the spill.

-

For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.

-

For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Prevent the material from entering drains or waterways.

Experimental Protocol Workflow

The following diagram illustrates a general workflow for a synthetic reaction involving a hazardous substance like this compound, based on a representative electrophilic aromatic substitution reaction. This protocol emphasizes safety at each step.

Caption: General workflow for a synthesis reaction involving a hazardous chemical.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the chemical itself.

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive safety program in your laboratory. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using.

References

A Technical Guide to 2-Bromo-3,4-difluoro-1-nitrobenzene for Researchers and Drug Development Professionals

An In-depth Look at a Versatile Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-Bromo-3,4-difluoro-1-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on suppliers, pricing, and key experimental protocols.

Introduction

This compound (CAS No. 350699-92-2 or 877161-74-5) is a substituted nitrobenzene derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.[1][2] Its utility stems from the presence of multiple reactive sites: a bromine atom amenable to cross-coupling reactions, activated fluorine atoms susceptible to nucleophilic aromatic substitution, and a nitro group that can be readily reduced to an amine. This trifecta of functional groups allows for the strategic and regioselective introduction of various pharmacophores, making it a valuable starting material in medicinal chemistry.

Physicochemical Properties

This compound is typically a pale yellow solid.[2] Key physical and chemical properties are summarized below:

| Property | Value |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Molecular Weight | 237.99 g/mol |

| Melting Point | 66-70 °C |

| Boiling Point | Not available |

| Density | 1.869 g/cm³ |

| Solubility | Insoluble in water, soluble in organic solvents |

Suppliers and Pricing

A variety of chemical suppliers offer this compound in quantities ranging from milligrams to kilograms, with purity levels typically at 95% or higher. Pricing can vary significantly based on the supplier, quantity, and purity. Below is a comparative table of representative suppliers and their offerings.

| Supplier | Product Number/CAS No. | Purity | Quantity | Price (USD/EUR/GBP) |

| Key Organics | MFCD01820590 | --- | 1 mg | £37.00 |

| 5 mg | £46.00 | |||

| 10 mg | £63.00 | |||

| 50 mg | £221.00 | |||

| Pure Chemistry Scientific Inc. | 350699-92-2 | 95% | Gram | $500/Gram |

| ChemScene | CS-0521833 (Isomer) | ≥98% | --- | --- |

| Parchem | 350699-92-2 | --- | Bulk inquiries | Request a Quote |

| Ambeed (via Fisher Scientific) | A158835 (Isomer) | --- | 1 g | $30.75 |

| AK Scientific (via ChemicalBook) | W9063 / J51189 (Isomer) | --- | 25 g | $120 - $161 |

| 100 g | $360 |

Note: Prices are subject to change and may not include shipping and handling fees. The listed CAS numbers may vary between suppliers for the same compound or its isomers. It is crucial to verify the exact isomer required for your specific application.

Experimental Protocols

The reactivity of this compound makes it a valuable substrate for several key organic transformations. Below are detailed methodologies for its synthesis and common subsequent reactions.

Synthesis of a 2-Bromo-difluoro-1-nitrobenzene Isomer

Materials:

-

1,3-difluoro-2-bromobenzene

-

Concentrated sulfuric acid

-

Concentrated nitric acid (70%)

-

Methylene chloride

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Isopropyl ether

-

Ice

Procedure:

-

In a suitable reaction vessel, a solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in concentrated sulfuric acid (48 ml) is stirred vigorously at ambient temperature.

-

Concentrated nitric acid (70%, 8 ml) is added dropwise, ensuring the internal temperature of the reaction mixture does not exceed 55°C.

-

The reaction mixture is stirred for an additional 15 minutes and then carefully poured onto ice (300 ml).

-

The aqueous mixture is extracted three times with methylene chloride.

-

The combined organic layers are washed three times with a saturated sodium bicarbonate solution, dried over magnesium sulfate, and filtered.

-

The solvent is removed in vacuo to yield a yellow solid.

-

Recrystallization from isopropyl ether affords the purified product.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom of this compound is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This is a fundamental transformation for the synthesis of biaryl compounds, which are common motifs in drug molecules.

General Protocol:

Materials:

-

This compound

-

Arylboronic acid or ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

The degassed solvent is added via syringe.

-

The reaction mixture is heated (typically 80-120°C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group and the fluorine atoms activate the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr). This allows for the displacement of one or both fluorine atoms by various nucleophiles, such as amines, alcohols, and thiols. The fluorine atom para to the nitro group is generally the most activated and susceptible to substitution.

General Protocol for Amination:

Materials:

-

This compound

-

Primary or secondary amine (1-2 equivalents)

-

Base (e.g., K₂CO₃, Et₃N, DIPEA) (optional, depending on the amine)

-

Solvent (e.g., DMSO, DMF, NMP, or an alcohol)

Procedure:

-

In a reaction vessel, dissolve this compound in the chosen solvent.

-

Add the amine and, if necessary, the base.

-

The reaction mixture is heated (temperatures can range from room temperature to >100°C depending on the nucleophilicity of the amine) and stirred.

-

The reaction progress is monitored by TLC or LC-MS.

-

Once the starting material is consumed, the reaction mixture is cooled and poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key reactions involving this compound.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant applications in the pharmaceutical industry. Its ability to undergo a range of selective transformations makes it an invaluable tool for the construction of complex molecular architectures found in modern drug candidates. This guide provides a foundational resource for researchers looking to leverage the unique reactivity of this compound in their synthetic endeavors. It is always recommended to consult the specific safety data sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-3,4-difluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,4-difluoro-1-nitrobenzene is a versatile trifunctional aromatic compound of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring a nitro group, a bromine atom, and two fluorine atoms, imparts a rich and tunable reactivity profile. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of this compound, detailing its chemical properties, key reactions, and its application in the synthesis of complex bioactive molecules. Experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₂BrF₂NO₂, is a solid at room temperature. Its structure and key properties are summarized below.[1]

| Property | Value |

| Molecular Weight | 237.99 g/mol [1] |

| CAS Number | 350699-92-2[1] |

| IUPAC Name | This compound[1] |

| Synonyms | 3-Bromo-1,2-difluoro-4-nitrobenzene[1] |

| Appearance | Pale yellow solid (typical) |

| Melting Point | Not consistently reported |

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group renders the aromatic ring of this compound highly susceptible to nucleophilic attack. This reactivity is primarily governed by the SNAr mechanism, which proceeds via a resonance-stabilized Meisenheimer complex intermediate.

Regioselectivity

The regioselectivity of nucleophilic attack is dictated by the positions of the activating nitro group and the leaving groups (halogens). The nitro group activates the ortho and para positions to the greatest extent. In this compound, the C2 (bearing the bromine) and C4 (bearing a fluorine) positions are ortho and para to the nitro group, respectively, making them the most likely sites for nucleophilic substitution.

The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. However, the C-Br bond is weaker than the C-F bond, which can influence the elimination step. The precise regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature.

Reactions with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a common method for the synthesis of substituted anilines, which are important precursors in drug discovery.

Experimental Protocol: General Amination

A solution of this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is stirred at a temperature ranging from room temperature to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 80 | 12 | >90 (estimated) |

| Piperidine | Et₃N | DMSO | 90 | 10 | >90 (estimated) |

| Aniline | NaH | THF | 60 | 24 | >85 (estimated) |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction allows for the formation of biaryl structures by coupling with boronic acids or their esters. These motifs are prevalent in many pharmaceutical compounds.

Experimental Protocol: General Suzuki-Miyaura Coupling

To a dry reaction vessel under an inert atmosphere (e.g., argon), this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) are added. A degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water, is then added. The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides an alternative and often more versatile method for the synthesis of arylamines from aryl halides compared to traditional SNAr reactions, especially with less nucleophilic amines.

Experimental Protocol: General Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.2-1.5 eq.). The aryl bromide, this compound (1.0 eq.), and the amine (1.1-1.2 eq.) are then added, followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane. The reaction mixture is heated, typically between 80-110 °C, and monitored for completion. The workup involves filtering the reaction mixture through a pad of celite, concentrating the filtrate, and purifying the residue by column chromatography.

Application in Multi-step Synthesis: A Workflow for the Preparation of a Key Pharmaceutical Intermediate

This compound serves as a valuable starting material in the synthesis of complex molecules. The following section outlines a plausible synthetic workflow for the preparation of 2-bromo-3,4-difluoroaniline, a key intermediate in the synthesis of various bioactive molecules, including potential kinase inhibitors.[2]

Step 1: Reduction of the Nitro Group

The first step involves the reduction of the nitro group to an amine. This transformation is a common and crucial step in the synthesis of many pharmaceuticals.

Experimental Protocol: Reduction of this compound

To a solution of this compound in a suitable solvent such as ethanol or ethyl acetate, a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Using SnCl₂·2H₂O: A mixture of this compound and an excess of SnCl₂·2H₂O in ethanol is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is basified with a sodium hydroxide solution and extracted with an organic solvent.

-

Using Catalytic Hydrogenation: this compound is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed. The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the crude 2-bromo-3,4-difluoroaniline.

Quantitative Data (Estimated)

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| SnCl₂·2H₂O | Ethanol | 78 (reflux) | 2-4 | 85-95 |

| H₂/Pd-C | Ethanol | 25 (RT) | 3-6 | >95 |

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the starting material to the key intermediate.

Caption: Synthetic workflow for the preparation of 2-bromo-3,4-difluoroaniline.

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution, driven by the activating nitro group, and palladium-catalyzed cross-coupling reactions at the bromine position. The strategic combination of these reactive sites allows for the introduction of diverse functionalities, making it a valuable precursor for the synthesis of complex and biologically active molecules. The detailed protocols and reactivity data presented in this guide are intended to facilitate the effective utilization of this compound in research and development, particularly within the pharmaceutical industry. Further exploration of its reactivity with a broader range of nucleophiles and in various catalytic systems is warranted to fully exploit its synthetic potential.

References

Technical Guide: Physicochemical Properties and Solubility of 2-Bromo-3,4-difluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 2-Bromo-3,4-difluoro-1-nitrobenzene, with a focus on its solubility characteristics. Due to the compound's nature as a chemical intermediate, publicly available quantitative solubility data is limited. However, this guide furnishes its known physicochemical properties and outlines a general experimental protocol for determining its solubility profile.

Physicochemical Properties

This compound is a pale yellow solid.[1] It is known to be insoluble in water but soluble in organic solvents.[1] The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2] |

| Molecular Weight | 237.99 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 66-70 °C | [1] |

| Boiling Point | Not available | [1] |

| Density | 1.869 g/cm³ | [1] |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble | [1] |

Solubility Determination: Experimental Protocol

Objective: To qualitatively and quantitatively determine the solubility of this compound in a range of common laboratory solvents at controlled temperatures.

Materials:

-

This compound (high purity)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of a selected solvent in a sealed vial.

-

Place the vials in a thermostatic shaker bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to generate a calibration curve.

-

Analyze the filtered supernatant (the saturated solution) using the same method.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical synthesis workflow for a related compound and a logical workflow for solubility testing.

Caption: Illustrative synthesis workflow for this compound.

Caption: General workflow for experimental solubility determination.

Disclaimer: This document is intended for informational purposes only. The experimental protocol provided is a general guideline and should be adapted and validated for specific laboratory conditions and safety procedures. Always consult the relevant Material Safety Data Sheet (MSDS) before handling any chemical.

References

Stability of 2-Bromo-3,4-difluoro-1-nitrobenzene under different conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Bromo-3,4-difluoro-1-nitrobenzene under various stress conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the principles and recommended experimental protocols for a thorough stability assessment based on established international guidelines, such as those from the International Council for Harmonisation (ICH). The provided data tables are illustrative templates to guide data presentation.

Introduction

This compound is a halogenated nitroaromatic compound, a class of molecules frequently used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of multiple reactive sites—the nitro group, the bromine atom, and two fluorine atoms on an aromatic ring—necessitates a thorough understanding of its chemical stability. This knowledge is critical for ensuring the quality, safety, and efficacy of any downstream products, as well as for defining appropriate storage conditions, handling procedures, and shelf-life.

Forced degradation, or stress testing, is a crucial component in the development of new drug substances and intermediates.[1] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] The insights gained are vital for the development of stability-indicating analytical methods.[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrF₂NO₂ | [4] |

| Molecular Weight | 237.99 g/mol | [4] |

| Appearance | Pale yellow solid | N/A |

| Melting Point | 66-70 °C | N/A |

| Solubility | Insoluble in water, soluble in organic solvents | N/A |

| Purity | ≥98% | [5] |

Note: "N/A" indicates that while this information is commonly cited by chemical suppliers, a primary literature source with experimental details was not identified in the search.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of a substance to predict its long-term stability and identify its degradation products.[6][7] The recommended stress conditions for this compound include hydrolysis, oxidation, photolysis, and thermal stress. The goal is to achieve a target degradation of 5-20%.[6]

Summary of Stability under Stress Conditions

The following table is a template illustrating how to present the results of forced degradation studies. The data presented are hypothetical.

Table 2: Illustrative Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Parameters | Exposure Time | Degradation (%) | Number of Degradants | Major Degradant(s) (Proposed Structure) |

| Acid Hydrolysis | 1 M HCl, 60 °C | 8 hours | ~15% | 2 | 2-Chloro-3,4-difluoro-1-nitrobenzene |

| Base Hydrolysis | 1 M NaOH, 60 °C | 4 hours | ~20% | 3 | 2-Hydroxy-3,4-difluoro-1-nitrobenzene |

| Oxidative | 30% H₂O₂, RT | 24 hours | ~10% | 1 | N-Oxide derivative |

| Photolytic | ICH Q1B Option 2 | 1.2 million lux hours, 200 W h/m² | ~5% | 1 | Isomeric rearrangement product |

| Thermal (Solid) | 80 °C | 7 days | <2% | 0 | No significant degradation |

| Thermal (Solution) | 80 °C in Acetonitrile | 7 days | ~8% | 1 | Product of solvent reaction |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.

Experimental Protocols

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common practices in the pharmaceutical industry.[8][9]

Analytical Methodology

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[3] Method development should aim to achieve adequate resolution between all peaks.[2] LC-MS/MS can be used for the identification and characterization of degradation products.[5]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound.

-

Injection Volume: 10-20 µL.

Hydrolytic Degradation

Hydrolysis studies are performed in acidic, basic, and neutral conditions to evaluate the susceptibility of the compound to degradation in aqueous environments.[6]

4.2.1. Acid Hydrolysis [1]

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

-

Transfer an aliquot of the stock solution into a solution of 1 M HCl.

-

Reflux the mixture at 60°C for 8 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8 hours).

-

Cool the samples to room temperature and neutralize with an equivalent amount of 1 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples by the stability-indicating HPLC method.

4.2.2. Base Hydrolysis [1]

-

Prepare a stock solution of this compound as in the acid hydrolysis protocol.

-

Transfer an aliquot of the stock solution into a solution of 1 M NaOH.

-

Reflux the mixture at 60°C for 4 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4 hours).

-

Cool the samples to room temperature and neutralize with an equivalent amount of 1 M HCl.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples by the stability-indicating HPLC method.

4.2.3. Neutral Hydrolysis

-

Follow the procedure for acid/base hydrolysis, but use purified water instead of acid or base.

-

Reflux at an elevated temperature (e.g., 80°C) for an extended period (e.g., up to 7 days), as degradation is typically slower under neutral conditions.

Oxidative Degradation[10]

-

Prepare a stock solution of this compound.

-

Transfer an aliquot of the stock solution into a solution of 30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

Withdraw samples at appropriate time points.

-

Dilute with the mobile phase for HPLC analysis.

-

Analyze the samples by the stability-indicating HPLC method.

Photolytic Degradation[11]

-

Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10]

-

A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same conditions to differentiate between thermal and photolytic degradation.[11]

-

After the exposure period, prepare the samples for HPLC analysis.

-

Analyze the samples by the stability-indicating HPLC method.

Thermal Degradation[13]

-

Place a solid sample of this compound in a thermostatically controlled oven at a temperature higher than the accelerated stability testing conditions (e.g., 80°C).

-

Expose the sample for a defined period (e.g., 7 days).

-

At specified time points, withdraw samples, allow them to cool, and prepare solutions for HPLC analysis.

-

Analyze the samples by the stability-indicating HPLC method.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

References

- 1. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. This compound | C6H2BrF2NO2 | CID 574589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ajpsonline.com [ajpsonline.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. q1scientific.com [q1scientific.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-3,4-difluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-Bromo-3,4-difluoro-1-nitrobenzene. The content is tailored for an audience with a professional background in chemistry, pharmacology, and drug development, offering detailed insights into the molecule's structural characteristics, which are crucial for understanding its reactivity, intermolecular interactions, and potential applications in medicinal chemistry.

Molecular Structure and Identification

This compound is a substituted aromatic compound with the chemical formula C₆H₂BrF₂NO₂. The benzene ring is substituted with a nitro group (-NO₂), a bromine atom (-Br), and two fluorine atoms (-F). The substitution pattern, with the bromine and a fluorine atom positioned ortho to the nitro group, is a key determinant of its three-dimensional structure and chemical behavior.

Below is a table summarizing the key identifiers and physicochemical properties of this compound.

| Identifier/Property | Value |

| IUPAC Name | This compound |

| CAS Number | 877161-74-5[1] |

| Molecular Formula | C₆H₂BrF₂NO₂[1] |

| Molecular Weight | 249.99 g/mol [1] |

| SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])Br)F)F |

| InChI | InChI=1S/C6H2BrF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H |

| Appearance | Pale yellow solid[1] |

| Melting Point | 66-70 °C[1] |

Conformational Analysis

The conformation of this compound is significantly influenced by the steric interactions between the bulky ortho substituents and the nitro group. In an unsubstituted nitrobenzene molecule, the nitro group is coplanar with the benzene ring to maximize resonance stabilization. However, the presence of ortho substituents introduces steric hindrance, forcing the nitro group to rotate out of the plane of the benzene ring.

In the case of this compound, the presence of a bromine atom and a fluorine atom at the C2 and C6 positions, respectively (relative to the nitro group at C1), creates substantial steric strain. This strain is alleviated by the rotation of the C-N bond, leading to a non-planar conformation. The degree of this out-of-plane rotation, represented by the C2-C1-N-O dihedral (torsion) angle, is a critical parameter defining the molecule's conformation.

The following diagram illustrates the key rotational degree of freedom in this compound that results from steric hindrance.

Caption: Steric hindrance in this compound.

Quantitative Structural Data (Estimated)

The following table presents estimated values for key bond lengths, bond angles, and dihedral angles of this compound. These values are based on typical data for substituted nitrobenzenes and related halogenated aromatic compounds obtained from computational chemistry studies and crystallographic databases.

| Parameter | Estimated Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.40 |

| C-N | ~1.47 |

| N-O | ~1.22 |

| C-Br | ~1.89 |

| C-F | ~1.35 |

| C-H | ~1.08 |

| Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-N | ~120 |

| O-N-O | ~125 |

| C-C-Br | ~120 |

| C-C-F | ~120 |

| Dihedral Angles (°) ** | |

| C2-C1-N-O (torsion) | 30 - 60 |

Experimental and Computational Protocols

The structural and conformational analysis of molecules like this compound typically involves a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as a series of reflections at various angles.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Computational Chemistry (Density Functional Theory - DFT)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and analyzing the conformational preferences and geometric parameters of molecules.

Methodology:

-

Model Building: An initial 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. For this molecule, the primary focus would be on the rotational barrier of the C-N bond.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the minimum energy structure for each conformer.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Analysis: The optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles. The relative energies of the conformers can be used to determine the most stable conformation.

The following diagram illustrates a general workflow for the computational conformational analysis of an organic molecule.

Caption: A typical workflow for computational conformational analysis.

Conclusion

The molecular structure and conformation of this compound are primarily dictated by the steric repulsion between the ortho-substituents (bromine and fluorine) and the nitro group. This interaction leads to a non-planar conformation where the nitro group is significantly twisted out of the plane of the benzene ring. Understanding this conformational preference is essential for predicting the molecule's reactivity, its ability to participate in intermolecular interactions (such as in a biological context), and for the rational design of new molecules with desired properties in the fields of drug discovery and materials science. While direct experimental data for this specific molecule is scarce, analysis of structurally similar compounds and computational modeling provide a robust framework for understanding its three-dimensional characteristics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-3,4-difluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-3,4-difluoro-1-nitrobenzene. This reaction is a powerful method for the synthesis of complex biaryl compounds, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals. The presence of both electron-withdrawing nitro and fluoro groups on the aromatic ring presents unique considerations for this classic carbon-carbon bond-forming reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex.[1] The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1]

The specific substrate, this compound, is an attractive building block in medicinal chemistry. The difluoro substitution pattern can significantly influence the physicochemical properties of the resulting biaryl products, such as metabolic stability and binding affinity, while the nitro group can be a handle for further chemical transformations.

Data Presentation: Reaction Parameters and Yields

While specific data for the Suzuki coupling of this compound is not widely published, the following table summarizes representative conditions and the resulting yield for the closely related substrate, 1-bromo-3,4-difluorobenzene, with 3-nitrophenylboronic acid. These conditions serve as an excellent starting point for the optimization of reactions with this compound.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-bromo-3,4-difluorobenzene | 3-nitrophenylboronic acid | Pd(PPh₃)₄ (1.5 mol%) | K₃PO₄ | Dioxane:Water (3:1) | 105 | 8.5 | Not explicitly stated for this specific product, but the general procedure with other arylboronic acids gave yields up to 77%[2] |

Experimental Protocols

This section provides a detailed, representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)

-

Potassium phosphate (K₃PO₄) (1.5 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Reaction vessel (e.g., pressure tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add this compound (e.g., 0.518 mmol, 1.0 equiv), the desired arylboronic acid (0.777 mmol, 1.5 equiv), and potassium phosphate (0.164 g, 0.777 mmol, 1.5 equiv).[2]

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.0089 g, 0.00777 mmol, 1.5 mol%).[2]

-

Inert Atmosphere: Seal the pressure tube and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

-

Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of 1,4-dioxane and water (e.g., in a 3:1 v/v ratio) to the reaction vessel.[2]

-

Reaction: Heat the reaction mixture to 105 °C with vigorous stirring.[2]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the desired biaryl product.[2]

Visualizations

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Bromo-3,4-difluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic rings. 2-Bromo-3,4-difluoro-1-nitrobenzene is a valuable building block in medicinal chemistry and materials science due to its multiple reactive sites for functionalization. The presence of a strongly electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of the halogen substituents. These application notes provide an overview of the reactivity of this compound and detailed protocols for its reaction with various nucleophiles.

Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on this compound is primarily governed by the activating effect of the nitro group. The nitro group, being a powerful electron-withdrawing group, activates the ortho and para positions for nucleophilic attack. In this molecule, the fluorine atom at the C4 position is para to the nitro group, while the bromine atom at the C2 position is ortho.

Generally, in SNAr reactions, fluoride is a better leaving group than bromide. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and increases the electrophilicity of the attached carbon atom, making it more susceptible to nucleophilic attack. Therefore, nucleophilic attack is expected to occur preferentially at the C4 position, leading to the displacement of the fluoride ion.

General Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution of this compound with common nucleophiles. Researchers should optimize the reaction conditions for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 2-bromo-3-fluoro-4-amino-1-nitrobenzene derivatives.

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0 equivalents)

-

Solvent (e.g., DMF, DMSO, acetonitrile)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

-

Add the base (2.0 equivalents).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-